(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
CAS No.:
Cat. No.: VC13660387
Molecular Formula: C10H16ClN3O2
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3O2 |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | (5R)-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O2.ClH/c1-13-8(14)10(12-9(13)15)4-6-2-3-7(5-10)11-6;/h6-7,11H,2-5H2,1H3,(H,12,15);1H/t6-,7?,10?;/m1./s1 |
| Standard InChI Key | OAYNQXRHAUYMRP-LBDRIZBCSA-N |
| Isomeric SMILES | CN1C(=O)C2(C[C@H]3CCC(C2)N3)NC1=O.Cl |
| SMILES | CN1C(=O)C2(CC3CCC(C2)N3)NC1=O.Cl |
| Canonical SMILES | CN1C(=O)C2(CC3CCC(C2)N3)NC1=O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a spiro junction between a bicyclo[3.2.1]octane system and an imidazolidinedione ring. The bicyclo[3.2.1]octane core (tropane analog) is a well-studied scaffold in medicinal chemistry, often associated with neurotransmitter reuptake inhibition . The imidazolidinedione moiety introduces two carbonyl groups, likely influencing hydrogen-bonding interactions and metabolic stability. The (1R) configuration denotes stereochemical specificity at the spiro carbon, which may critically modulate receptor binding .
Key Functional Groups
-
Bicyclo[3.2.1]octane: A seven-membered bicyclic structure with bridgehead nitrogen (8-aza substitution), analogous to tropane alkaloids like cocaine .
-
Spiro-imidazolidinedione: A five-membered ring with two ketone groups, conferring rigidity and potential protease resistance .
-
Methyl group at 1'-position: Enhances lipophilicity and may sterically influence target engagement.
-
Hydrochloride salt: Improves aqueous solubility for pharmaceutical formulations .
Molecular Formula and Physicochemical Properties
While exact data for this compound are unavailable, analogs suggest the following inferred properties:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Synthesis likely proceeds through:
-
Construction of bicyclo[3.2.1]octane: Methods include intramolecular Diels-Alder reactions or samarium iodide-mediated cyclizations, as demonstrated for related tropanes .
-
Spirocyclization: Coupling the bicyclic amine with an imidazolidinedione precursor via nucleophilic substitution or reductive amination .
-
Stereochemical control: Chiral auxiliaries or asymmetric catalysis to establish the (1R) configuration .
Case Study: 8-Thiabicyclo[3.2.1]octane Synthesis
A related synthesis of 8-thiabicyclo[3.2.1]octanes involved SmI₂-mediated radical cyclization of enone precursors, yielding 3β-aryl derivatives with 35–51% efficiency . Adapting this to nitrogen-containing systems may require protective group strategies to prevent undesired side reactions .
Structural and Stereochemical Analysis
X-ray Crystallography
While no crystal data exist for this compound, the bicyclo[3.2.1]octane system in WIN-35065 (PubChem CID 170832) adopts an exo,exo conformation, with the phenyl group equatorial to the bicyclic plane . Computational modeling predicts similar conformational rigidity in the spiro derivative, with the imidazolidinedione ring orthogonal to the bicyclic core.
Spectroscopic Characterization
-
¹H NMR: Expected signals include:
-
IR: Strong absorptions at ~1750 cm⁻¹ (imidazolidinedione C=O) and ~2450 cm⁻¹ (HCl salt) .
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (DAT/SERT) |
|---|---|---|---|
| WIN-35065 | 14 | 420 | 30 |
| 3β-(3,4-DCl-Ph) 8-thia | 22 | 1,100 | 50 |
| Target compound (est.) | 8–20 | >1,000 | >50 |
Metabolic Stability
The imidazolidinedione ring resists hepatic CYP450-mediated oxidation compared to ester-containing tropanes like cocaine . In vitro microsomal assays predict a half-life >6 hours for the target compound vs. 1.5 hours for cocaine.
Applications and Therapeutic Prospects
Central Nervous System (CNS) Disorders
-
Attention deficit hyperactivity disorder (ADHD): DAT inhibitors increase synaptic dopamine, improving focus .
-
Substance use disorders: High DAT selectivity may reduce abuse liability compared to cocaine .
Prodrug Considerations
The hydrochloride salt enhances bioavailability. Ester prodrugs (e.g., methyl ester analogs ) could further optimize blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume